2-Phenylamino-6-chloropurine-9-β-D-riboside
CAS No.: 117325-41-4
Cat. No.: VC0137467
Molecular Formula: C₁₆H₁₆ClN₅O₄
Molecular Weight: 377.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117325-41-4 |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₅O₄ |
| Molecular Weight | 377.78 |
Introduction
Chemical Structure and Properties
2-Phenylamino-6-chloropurine-9-β-D-riboside is characterized by a modified purine nucleoside structure with specific substitutions at the 2 and 6 positions of the purine ring. The chemical identity and physical properties of this compound are summarized in Table 1.
Table 1: Chemical and Physical Properties of 2-Phenylamino-6-chloropurine-9-β-D-riboside
| Property | Value |
|---|---|
| Chemical Name | 2-Phenylamino-6-chloropurine-9-β-D-riboside |
| CAS Number | 117325-41-4 |
| Synonyms | (2R,3R,4S,5R)-2-(6-Chloro-2-(phenylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol; 9H-Purin-2-amine, 6-chloro-N-phenyl-9-b-D-ribofuranosyl; 6-Chloro-N-phenyl-9-b-D-ribofuranosyl-9H-purin-2-amine |
| Molecular Formula | C16H16ClN5O4 |
| Molecular Weight | 377.79 g/mol |
| Appearance | White crystalline solid (presumed based on similar compounds) |
| Storage Conditions | 2-8°C (Refrigerated) |
| Applications | Purinergic receptor studies, adenosine receptor research |
The molecular structure features a β-D-ribofuranose moiety linked to a purine base through an N-glycosidic bond at the 9-position. The distinctive structural features include a phenylamino group at position 2 and a chlorine atom at position 6 of the purine ring .
Structural Identifiers
The compound can be identified using the following structural notations:
SMILES: OC[C@H]1OC@Hn1cnc2c1nc(Nc1ccccc1)nc2Cl
InChI: InChI=1S/C16H16ClN5O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H,19,20,21)/t9-,11+,12?,15-/m1/s1
InChIKey: MUBPAQWELOLQEV-WABSSEDKSA-N
Synthesis and Preparation Methods
The synthesis of 2-Phenylamino-6-chloropurine-9-β-D-riboside typically follows nucleophilic aromatic substitution pathways commonly used for adenosine derivatives. Based on the synthesis methods for structurally similar compounds, the preparation likely involves the following key steps.
Detailed Synthetic Pathway
The synthesis likely proceeds through the following steps:
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Protection of the ribose hydroxyl groups (typically as acetates)
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Introduction of the phenylamino group at the 2-position through specific activation
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Maintenance of the chlorine at the 6-position
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Deprotection of the ribose moiety to yield the final product
This synthetic approach is supported by similar methodologies reported for related adenosine derivatives .
Structural Basis for Receptor Interactions
The structural features of 2-Phenylamino-6-chloropurine-9-β-D-riboside contribute significantly to its potential interactions with adenosine receptors, particularly the A3 receptor subtype.
Key Structural Elements for Receptor Binding
Several structural components influence the receptor binding properties:
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The ribose moiety provides the core scaffold recognized by adenosine receptors
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The phenylamino substitution at position 2 modulates receptor subtype selectivity
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The chlorine atom at position 6 influences agonist/antagonist properties
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The β-configuration of the glycosidic bond is essential for proper receptor recognition
Structure-Activity Relationships
Studies on structurally related adenosine derivatives provide insights into how the specific substitution pattern of 2-Phenylamino-6-chloropurine-9-β-D-riboside might influence its biological activity. For instance:
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N6-substitution with aromatic groups typically enhances binding to the A3 receptor subtype
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2-position substituents significantly modulate receptor subtype selectivity
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Maintenance of the ribose hydroxyl groups is generally important for agonist activity
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The combination of 2 and 6 position substitutions can produce ligands with unique pharmacological profiles
Biological Activity and Mechanisms
While specific biological data for 2-Phenylamino-6-chloropurine-9-β-D-riboside is limited in the provided search results, its structural features suggest potential biological activities similar to related adenosine derivatives.
Adenosine Receptor Interactions
As a C2,C6-disubstituted adenosine derivative, this compound likely interacts with adenosine receptors, potentially as a ligand for the A3 receptor subtype. The comparative analysis of similar compounds indicates that:
Comparative Analysis with Related Compounds
Comparison with Other Modified Adenosine Derivatives
Table 2 presents a comparison of 2-Phenylamino-6-chloropurine-9-β-D-riboside with related adenosine derivatives.
Table 2: Comparative Analysis of Related Adenosine Derivatives
Structure-Activity Insights
Research on related compounds provides valuable insights:
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The 2-chloro substitution in adenosine derivatives often results in partial agonist activity at A1 receptors
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Compounds with modifications at both the 2 and 6 positions can exhibit distinct selectivity profiles
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The ribose moiety significantly influences the binding affinity and efficacy
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Combined modifications at the purine ring and ribose moiety can result in compounds with enhanced receptor subtype selectivity
Analytical Methods and Characterization
Chromatographic Analysis
Based on methods used for similar compounds, chromatographic analysis would typically involve:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Mass Spectrometry coupled with chromatographic techniques (LC-MS)
Future Research Directions
Gaps in Current Knowledge
Several aspects of 2-Phenylamino-6-chloropurine-9-β-D-riboside warrant further investigation:
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Comprehensive binding affinity studies across all adenosine receptor subtypes
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Detailed structure-activity relationships specifically for this compound
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Exploration of potential therapeutic applications
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Investigation of metabolic pathways and pharmacokinetic properties
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